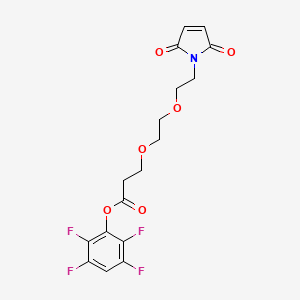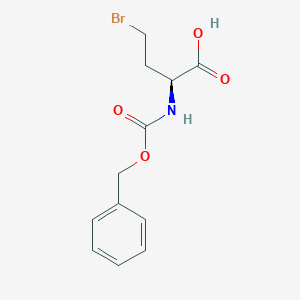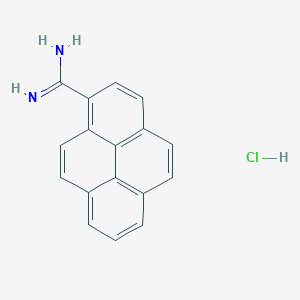
Di-tert-butyl(3-methyl-2-butenyl)phosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl(3-methyl-2-butenyl)phosphine is an organophosphorus compound with the molecular formula C13H27P. It is a colorless to almost colorless clear liquid that is sensitive to air and must be stored under inert gas conditions . This compound is used as a ligand in various chemical reactions, particularly in catalysis.
Méthodes De Préparation
Di-tert-butyl(3-methyl-2-butenyl)phosphine can be synthesized through several methods. One common synthetic route involves the reaction of tert-butylphosphine with 3-methyl-2-butenyl chloride under controlled conditions . The reaction typically requires an inert atmosphere and a suitable solvent such as tetrahydrofuran. The product is then purified through distillation or recrystallization.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Di-tert-butyl(3-methyl-2-butenyl)phosphine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups. This is often achieved using halogenating agents like bromine or chlorine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives.
Applications De Recherche Scientifique
Di-tert-butyl(3-methyl-2-butenyl)phosphine has several scientific research applications:
Chemistry: It is widely used as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions.
Biology: While its direct applications in biology are limited, it can be used to synthesize biologically active compounds through catalytic processes.
Medicine: The compound itself is not typically used in medicine, but its derivatives and the compounds synthesized using it can have pharmaceutical applications.
Industry: In the chemical industry, it is used to produce fine chemicals and intermediates for various applications, including agrochemicals and materials science.
Mécanisme D'action
The mechanism by which di-tert-butyl(3-methyl-2-butenyl)phosphine exerts its effects is primarily through its role as a ligand in catalysis. It coordinates with transition metals to form complexes that facilitate various chemical transformations. The phosphine ligand stabilizes the metal center and can influence the reactivity and selectivity of the catalytic process .
Comparaison Avec Des Composés Similaires
Di-tert-butyl(3-methyl-2-butenyl)phosphine can be compared with other similar phosphine ligands:
Di-tert-butylphosphine: This compound lacks the 3-methyl-2-butenyl group, making it less sterically hindered and potentially less selective in catalytic reactions.
Tri-tert-butylphosphine: With three tert-butyl groups, this ligand is more sterically hindered and can provide different selectivity and reactivity in catalysis.
Di-tert-butyl(methyl)phosphine: This compound has a methyl group instead of the 3-methyl-2-butenyl group, which can affect its electronic and steric properties.
The uniqueness of this compound lies in its specific steric and electronic properties, which can be fine-tuned for particular catalytic applications.
Propriétés
IUPAC Name |
ditert-butyl(3-methylbut-2-enyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27P/c1-11(2)9-10-14(12(3,4)5)13(6,7)8/h9H,10H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWFNMSUKBTQIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCP(C(C)(C)C)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![cis-Octahydro-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B6354230.png)



![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate](/img/structure/B6354250.png)









